molecular formula C14H17BrN2O B13914290 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole

Cat. No.: B13914290
M. Wt: 309.20 g/mol
InChI Key: RBVPTQRRAHHCPS-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C14H17BrN2O. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Applications

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole has potential applications in various fields. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important in pharmacological applications and drug metabolism studies. Its interactions with biological systems require further investigation to elucidate its pharmacodynamics and therapeutic potential.

Interaction with Biological Macromolecules

Interaction studies have shown that this compound interacts with various biological macromolecules. As an inhibitor of cytochrome P450 enzymes, it may affect drug metabolism pathways, potentially altering the pharmacokinetics of co-administered drugs. Further studies are needed to define these interactions and their implications for therapeutic efficacy and safety profiles.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. A comparison highlighting their uniqueness is shown below.

Compound NameSimilarity IndexKey Features
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole0.88Contains trifluoromethyl group; different substitution pattern
5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole0.74Multiple bromine substitutions; altered reactivity
6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine0.72Pyrazole ring instead of indazole; different biological activity
tert-butyl 6-bromo-1H-indazole-1-carboxylate0.68Carboxylate functionality; distinct applications in medicinal chemistry

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydropyran-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran-2-yl group enhances its solubility and stability, making it a valuable compound for various applications .

Biological Activity

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a bromine atom at the 4-position of the indazole ring and a tetrahydropyran moiety, suggests significant reactivity and interaction with biological systems. This article reviews existing literature on its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrNC_{14}H_{16}BrN with a molecular weight of 295.18 g/mol. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Preliminary studies indicate that this compound functions as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs. The tetrahydropyran group may also participate in reactions typical of ethers and alcohols, further contributing to its biological activity.

Inhibition of Cytochrome P450 Enzymes

The primary biological activity observed for this compound is its inhibitory effect on cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism pathways, which is crucial for understanding potential drug-drug interactions and therapeutic efficacy.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with various proteins and enzymes within biological systems. The compound's ability to inhibit specific enzymes indicates its potential as a lead compound in drug discovery.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexKey Features
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole0.88Contains trifluoromethyl group; different substitution pattern
5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole0.74Multiple bromine substitutions; altered reactivity
6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine0.72Pyrazole ring instead of indazole; different biological activity
tert-butyl 6-bromo-1H-indazole-1-carboxylate0.68Carboxylate functionality; distinct applications in medicinal chemistry

This table highlights the diversity within this chemical class while emphasizing the unique structural features that distinguish this compound from others.

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

4-bromo-5,6-dimethyl-2-(oxan-2-yl)indazole

InChI

InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-17(16-12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3

InChI Key

RBVPTQRRAHHCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C=C2C(=C1C)Br)C3CCCCO3

Origin of Product

United States

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